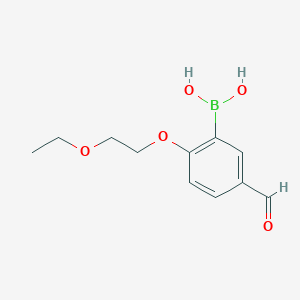

2-(2-Ethoxyethoxy)-5-formylphenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-Ethoxyethoxy)-5-formylphenylboronic acid is a boronic acid derivative that has gained significant attention in scientific research due to its unique properties. This compound has been used in various fields, including chemistry, biology, and medicine.

Scientific Research Applications

Copper-facilitated Suzuki-Miyaura Coupling

Copper-facilitated Suzuki-Miyaura coupling techniques have been employed for the synthesis of arylthiophene carboxaldehydes, leveraging boronic acid derivatives. This method demonstrates the utility of boronic acids in facilitating carbon-carbon couplings, yielding improved yields and purities by avoiding acidic liberation steps of boronic acid species (Hergert et al., 2018).

Bioorthogonal Coupling Reactions

Bioorthogonal coupling reactions utilize boronic acids, such as 2-formylphenylboronic acid, for rapid formation of stable boron-nitrogen heterocycles in aqueous solutions. This approach is valuable for conjugating molecules to proteins under physiologically compatible conditions without interfering with protein function (Dilek et al., 2015).

Mechanism of Action

Target of Action

It is known that boronic acids often interact with proteins and enzymes in the body, forming reversible covalent bonds with hydroxyl groups in the target molecules .

Mode of Action

It’s known that the compound is a derivative of diethylene glycol monoethyl ether, which is metabolized to form 2-(2-ethoxyethoxy)acetic acid . This metabolite could potentially interact with various biological targets, leading to changes in cellular functions .

Biochemical Pathways

It’s known that diethylene glycol monoethyl ether, a related compound, is metabolized to form 2-(2-ethoxyethoxy)acetic acid . This suggests that the compound might be involved in similar metabolic pathways.

Pharmacokinetics

It’s known that similar compounds, such as diethylene glycol monoethyl ether, are readily absorbed through the skin and gastrointestinal tract, and are metabolized to form 2-(2-ethoxyethoxy)acetic acid, which is eliminated with the urine .

Result of Action

It’s known that similar compounds, such as diethylene glycol monoethyl ether, can cause irritation to the skin and eyes .

Action Environment

It’s known that similar compounds, such as diethylene glycol monoethyl ether, are hygroscopic and may be mobile in the environment due to their water solubility .

properties

IUPAC Name |

[2-(2-ethoxyethoxy)-5-formylphenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO5/c1-2-16-5-6-17-11-4-3-9(8-13)7-10(11)12(14)15/h3-4,7-8,14-15H,2,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBPWBNQDOVMNJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C=O)OCCOCC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Isopropylamino)-5-nitrophenyl]ethanone](/img/structure/B2954061.png)

![4-[2-[4-[(2-Methylpropan-2-yl)oxy]-4-oxobutanoyl]oxyethoxy]-4-oxobutanoic acid](/img/structure/B2954062.png)

![4-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2954065.png)

![4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-methyl-2-pyrrolidin-1-ylpyrimidine](/img/structure/B2954074.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2954082.png)